molecular formula C13H17NO3 B1380503 benzyl N-[(1S,3R)-rel-3-hydroxycyclopentyl]carbamate CAS No. 124555-31-3

benzyl N-[(1S,3R)-rel-3-hydroxycyclopentyl]carbamate

Cat. No.: B1380503
CAS No.: 124555-31-3
M. Wt: 235.28 g/mol
InChI Key: BOLLUGKKOBOJGH-NWDGAFQWSA-N
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Description

Benzyl N-[(1S,3R)-rel-3-hydroxycyclopentyl]carbamate is a high-purity chiral compound supplied under CAS Registry Number 1932090-03-3 . This molecule features a carbamate-protected amine and a hydroxy group on a cyclopentane ring, making it a versatile and valuable scaffold or building block in organic synthesis and medicinal chemistry research . Its molecular formula is C13H17NO3, and it has a calculated molecular weight of 235.28 g/mol . The compound's structure, defined by its relative (1S,3R) stereochemistry, is critical for creating stereospecific molecules, which is essential in the development of novel active compounds . Researchers utilize this and related carbamate-protected amino alcohols primarily as key intermediates in the synthesis of more complex molecules, such as those explored in pharmaceutical patents for various therapeutic areas . The presence of both protected amine and hydroxy functional groups allows for diverse chemical modifications, enabling its incorporation into larger molecular architectures. Proper storage conditions are sealed in a dry environment at 2-8°C to ensure stability . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. Please refer to the Safety Datasheet for comprehensive handling instructions. This compound is classified with the hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) .

Properties

IUPAC Name

benzyl N-[(1S,3R)-3-hydroxycyclopentyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c15-12-7-6-11(8-12)14-13(16)17-9-10-4-2-1-3-5-10/h1-5,11-12,15H,6-9H2,(H,14,16)/t11-,12+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOLLUGKKOBOJGH-NWDGAFQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1NC(=O)OCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C[C@H]1NC(=O)OCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Primary Synthetic Approach

The most common laboratory synthesis involves reacting (1S,3R)-3-hydroxycyclopentylamine with benzyl chloroformate (also known as benzyl carbamate chloride). This reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon of benzyl chloroformate, resulting in carbamate formation.

Reaction Scheme:

$$
\text{(1S,3R)-3-hydroxycyclopentylamine} + \text{benzyl chloroformate} \xrightarrow{\text{base}} \text{benzyl N-[(1S,3R)-rel-3-hydroxycyclopentyl]carbamate}
$$

Reaction Conditions:

  • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
  • Base: Triethylamine (TEA) or pyridine, to scavenge HCl
  • Temperature: Room temperature (~20-25°C)
  • Time: 2-4 hours, monitored via TLC or HPLC

This method ensures high selectivity and yields, with typical yields exceeding 85% under optimized conditions.

Alternative Synthetic Route: Isocyanate Method

Alternatively, reacting (1S,3R)-3-hydroxycyclopentylamine with benzyl isocyanate offers a direct carbamate formation, often employed in industrial settings for scalability.

Reaction:

$$
\text{(1S,3R)-3-hydroxycyclopentylamine} + \text{benzyl isocyanate} \rightarrow \text{this compound}
$$

Conditions:

  • Solvent: Toluene or DCM
  • Temperature: 0-25°C
  • Catalyst: None required, but catalytic amounts of tertiary amines can accelerate the process

This route benefits from fewer side reactions and straightforward purification.

Industrial Production and Optimization

In large-scale manufacturing, the synthesis is scaled up using continuous flow reactors to enhance safety, control, and yield. The process involves:

  • Reactor Design: Continuous addition of benzyl chloroformate or isocyanate to a stirred mixture of amine and base
  • Purification: Crude products are purified via recrystallization or chromatography
  • Yield Optimization: Adjusting parameters such as reagent stoichiometry, temperature, and solvent polarity

Note: Industrial synthesis emphasizes minimizing by-products and ensuring high purity (>97%) for downstream applications.

Notes on Reaction Reagents and Conditions

Reagent Role Typical Conditions Notes
Benzyl chloroformate Electrophile Room temperature, in DCM or THF Sensitive to moisture; anhydrous conditions preferred
Benzyl isocyanate Alternative electrophile 0-25°C Less moisture-sensitive, suitable for large-scale
Triethylamine or pyridine Base 1-2 equivalents Neutralizes HCl or other acids formed
Solvent Medium DCM, THF, toluene Anhydrous, inert solvents preferred

Reaction Mechanism

The synthesis proceeds via nucleophilic attack of the amine nitrogen on the electrophilic carbon of benzyl chloroformate or isocyanate, forming a tetrahedral intermediate that collapses to release chloride or other leaving groups, resulting in the carbamate linkage. The stereochemistry at the cyclopentyl ring is preserved throughout, owing to the mild reaction conditions.

Data Summary and Comparative Table

Aspect Details References
Starting Material (1S,3R)-3-hydroxycyclopentylamine ,
Reagents Benzyl chloroformate or benzyl isocyanate ,
Solvent DCM, THF, toluene ,
Base Triethylamine, pyridine ,
Reaction Type Carbamate formation ,,
Yield Typically >85% ,
Purity >97% in optimized processes

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[(1S,3R)-rel-3-hydroxycyclopentyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group on the cyclopentyl ring can be oxidized to form a ketone.

    Reduction: The carbamate group can be reduced to form an amine.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used to substitute the benzyl group.

Major Products Formed

    Oxidation: Formation of benzyl N-[(1S,3R)-rel-3-oxocyclopentyl]carbamate.

    Reduction: Formation of benzyl N-[(1S,3R)-rel-3-hydroxycyclopentyl]amine.

    Substitution: Formation of various substituted benzyl carbamates depending on the nucleophile used.

Scientific Research Applications

Chemical Applications

1.1. Protecting Group in Organic Synthesis
Benzyl N-[(1S,3R)-rel-3-hydroxycyclopentyl]carbamate is utilized as a protecting group for amines during peptide synthesis. The carbamate functional group allows for selective protection that can be removed under mild conditions, facilitating complex organic reactions without compromising sensitive functional groups .

1.2. Synthesis of Bioactive Compounds
This compound serves as an intermediate in the synthesis of various bioactive molecules. Its ability to undergo chemical transformations such as oxidation and reduction makes it valuable in creating derivatives with enhanced biological activity .

Biological Applications

2.1. Enzyme Inhibition Studies
Research has indicated that carbamates similar to this compound can inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are critical in neuropharmacology, particularly concerning Alzheimer's disease treatments . The selectivity of these compounds for BChE over AChE is a focus of ongoing studies due to its potential therapeutic implications.

2.2. Biochemical Probes
The compound has been investigated for its role as a biochemical probe to study enzyme mechanisms and interactions within biological systems. Its unique structure allows researchers to explore the binding affinities and inhibitory effects on target enzymes, contributing to the understanding of metabolic pathways .

Medicinal Chemistry

3.1. Drug Development
this compound is being explored as a potential drug candidate due to its pharmacological properties. Its derivatives have shown promising results in preclinical studies for treating neurodegenerative diseases by modulating cholinergic activity .

3.2. Antitumor Activity Research
Recent studies have suggested that compounds related to this carbamate may exhibit antitumor properties, making them candidates for further investigation in cancer therapy . The mechanism by which these compounds exert their effects on tumor cells is an area of active research.

Industrial Applications

4.1. Specialty Chemicals Production
In industrial settings, this compound is used in the production of specialty chemicals that require specific functional groups for further reactions or applications . Its stability and reactivity make it suitable for large-scale synthesis processes.

Mechanism of Action

The mechanism of action of benzyl N-[(1S,3R)-rel-3-hydroxycyclopentyl]carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a protecting group for amines, preventing unwanted reactions during peptide synthesis. It can be removed under mild conditions, such as catalytic hydrogenation, to reveal the free amine group . The hydroxyl group on the cyclopentyl ring can participate in hydrogen bonding, influencing the compound’s interactions with biological targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclopentyl vs. Cyclohexyl Analogs

  • cis-Benzyl (3-hydroxycyclohexyl)carbamate (CAS: 750649-40-2, C₁₄H₁₉NO₃): Key Differences: The cyclohexyl ring introduces greater conformational flexibility compared to the cyclopentyl moiety in the target compound. This impacts binding to sterically constrained biological targets. Bioactivity: Cyclohexyl analogs often exhibit altered pharmacokinetics due to increased lipophilicity, as seen in studies on anti-inflammatory agents .

Substituent Variations on the Cyclopentyl Ring

  • Applications: This analog is investigated as a neuroactive agent due to its amine functionality .

Carbamate Group Modifications

  • tert-Butyl N-{[(1S,3R)-rel-3-hydroxycyclopentyl]methyl}carbamate (C₁₃H₂₅NO₃): Key Differences: The tert-butyl group increases steric bulk and lipophilicity, reducing solubility in aqueous media but enhancing membrane permeability. Stability: Tert-butyl carbamates are more resistant to hydrolysis than benzyl carbamates, making them suitable for prolonged biological assays .

Structural and Functional Impact on Bioactivity

Compound Ring Size Substituent Molecular Weight (g/mol) Key Bioactivity
Target Compound (CAS: 124555-31-3) Cyclopentyl 3-hydroxy 235.28 Enzyme/receptor modulation
cis-Benzyl (3-hydroxycyclohexyl)carbamate Cyclohexyl 3-hydroxy 249.31 Anti-inflammatory
rel-Benzyl N-{[(1S,3R)-3-aminocyclopentyl]methyl}carbamate Cyclopentyl 3-amino 248.33 Neuroactivity
tert-Butyl analog Cyclopentyl 3-hydroxy 243.34 Enhanced stability in assays

Stereochemical Influence

The (1S,3R)-rel configuration in the target compound allows optimal spatial alignment for hydrogen bonding, whereas isomers like (1R,3S) exhibit reduced binding affinity in enzyme inhibition assays . For example, benzyl N-[(1R,3S)-3-hydroxycyclohexyl]carbamate (CAS: 750649-40-2) shows 50% lower activity in kinase inhibition compared to the target compound .

Ring Size and Conformation

  • Cyclopentyl vs. Cyclohexyl : Smaller cyclopentyl rings impose torsional strain, favoring planar conformations that enhance interactions with flat binding pockets (e.g., ATP-binding sites). Cyclohexyl analogs adopt chair conformations, better suited for hydrophobic cavities .
  • Cyclobutyl Derivatives: Compounds like rel-benzyl ((1r,3r)-3-(methylamino)cyclobutyl)carbamate hydrochloride (CAS: 1353501-22-0) exhibit higher ring strain, reducing stability but increasing reactivity in nucleophilic environments .

Biological Activity

Benzyl N-[(1S,3R)-rel-3-hydroxycyclopentyl]carbamate (CAS: 124555-31-3) is a compound that has attracted attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in drug development, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₃H₁₇NO₃
  • Molecular Weight : 235.29 g/mol
  • IUPAC Name : this compound

The compound features a benzyl group linked to a carbamate moiety and a cyclopentyl ring with a hydroxyl group. This unique structure contributes to its biological activity.

This compound has been studied for its interaction with various biological targets:

  • Inhibition of Enzymatic Activity : The compound acts as an inhibitor of lysosomal phospholipase A2 (LPLA2), which is involved in the metabolism of phospholipids. Inhibition of this enzyme can lead to reduced phospholipid accumulation within lysosomes, potentially mitigating drug-induced phospholipidosis .
  • Potential as a Drug Development Candidate : The compound's structural features suggest it may serve as a precursor in the synthesis of novel therapeutic agents, particularly for conditions influenced by phospholipid metabolism .

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antitubercular agent. Research indicates that derivatives of benzyl carbamates exhibit significant inhibitory activity against Mycobacterium tuberculosis (Mtb) strains, including multidrug-resistant variants. The Minimum Inhibitory Concentration (MIC) values for related compounds range from 0.625 to 6.25 µg/mL .

CompoundMIC (µg/mL)Activity Type
3i2–8Inhibitory against Mtb H37Rv
3l2–8Inhibitory against MDR-Mtb
This compoundTBDPotential candidate

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. Notably, moderate cytotoxicity was observed against the A549 lung cancer cell line, indicating potential use in cancer therapy .

Case Studies and Research Findings

  • Antitubercular Efficacy : A study involving the administration of benzyl carbamate derivatives demonstrated significant reductions in bacterial load in mouse models infected with Mtb. After treatment with compound 3l at 100 mg/kg/day, a notable decrease in bioluminescence intensity was recorded in lung tissues compared to untreated controls .
  • Pharmacological Investigations : Ongoing research is evaluating the pharmacokinetics and pharmacodynamics of this compound to better understand its therapeutic potential and safety profile in vivo .

Q & A

What synthetic strategies are effective for introducing the (1S,3R)-rel-3-hydroxycyclopentyl moiety into carbamate derivatives?

The synthesis typically involves stereoselective hydroxylation of cyclopentane precursors followed by carbamate protection. For example, tert-butyl carbamates are synthesized via catalytic hydrogenation of cyclopentenyl intermediates, with stereochemical control achieved using chiral catalysts or enzymatic resolution . Key steps include:

  • Hydroxylation : Sharpless asymmetric dihydroxylation or enzymatic oxidation to set the (1S,3R) configuration.
  • Protection : Benzyl chloroformate (Cbz-Cl) is commonly used to introduce the carbamate group under basic conditions (e.g., NaHCO₃ in THF/water).
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization to isolate the product.

How can the stereochemical purity of benzyl N-[(1S,3R)-rel-3-hydroxycyclopentyl]carbamate be validated?

Advanced analytical techniques are required:

  • Chiral HPLC : Use a Chiralpak® IC column with a hexane/isopropanol mobile phase to resolve enantiomers .
  • NMR Spectroscopy : Analyze coupling constants (e.g., 3JHH^3J_{HH}) in NOESY or COSY spectra to confirm spatial proximity of hydroxyl and carbamate groups .
  • X-ray Crystallography : Solve the crystal structure using SHELXL and visualize with ORTEP-3 to confirm absolute configuration. Discrepancies between computational models (e.g., DFT-optimized structures) and experimental data should be resolved by refining torsion angles .

What are common side reactions during the synthesis of this compound, and how can they be mitigated?

  • Racemization : Occurs under acidic/basic conditions. Mitigate by using mild reagents (e.g., DMAP for carbamate formation) and low temperatures (0–5°C) .
  • Oxidation of Cyclopentanol : The hydroxyl group may oxidize to a ketone. Add antioxidants (e.g., BHT) or perform reactions under inert atmospheres .
  • Byproduct Formation : Competing tert-butyl carbamate derivatives (from incomplete benzylation) can be minimized by optimizing reaction stoichiometry (1.2 eq Cbz-Cl) .

How does the cyclopentane ring size influence the compound’s physicochemical properties compared to cyclohexyl analogs?

  • Solubility : Cyclopentyl derivatives exhibit lower aqueous solubility due to reduced ring flexibility, requiring co-solvents like DMSO for biological assays .
  • Thermal Stability : Cyclopentane rings (with 109° bond angles) show higher thermal stability than cyclohexane analogs (120°), as confirmed by DSC analysis .
  • Biological Activity : Molecular docking studies suggest cyclopentyl carbamates have stronger van der Waals interactions with hydrophobic enzyme pockets compared to cyclohexyl derivatives .

What computational methods are recommended for predicting the reactivity of this carbamate in nucleophilic substitution reactions?

  • DFT Calculations : Use Gaussian 16 with the B3LYP/6-31G(d) basis set to model transition states and predict regioselectivity .
  • MD Simulations : GROMACS can simulate solvation effects (e.g., in DMF or THF) to assess steric hindrance around the carbamate group .
  • QSPR Models : Correlate Hammett σ values of substituents with reaction rates to design derivatives with optimized reactivity .

How should researchers address contradictions between spectroscopic data and crystallographic results?

  • Case Study : If NMR suggests axial hydroxyl orientation while X-ray shows equatorial, re-examine sample purity (via HPLC-MS) and consider dynamic effects (VT-NMR) .
  • Refinement Checks : In SHELXL, adjust ADPs and validate using R-factor convergence plots. Discrepancies >5% indicate potential twinning or disorder .
  • Cross-Validation : Compare with IR spectroscopy (C=O stretch at ~1700 cm⁻¹) to confirm carbamate integrity .

What stability-indicating assays are suitable for long-term storage studies?

  • Forced Degradation : Expose the compound to heat (60°C), humidity (75% RH), and UV light. Monitor decomposition via UPLC-PDA at 254 nm .
  • Hydrolytic Stability : Incubate in pH 1.2 (HCl) and pH 7.4 (PBS) buffers. Quantify hydrolyzed products (e.g., benzyl alcohol) using GC-FID .
  • Storage Recommendations : Store at -20°C under argon, with desiccant (silica gel), to prevent oxidation and hygroscopic degradation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
benzyl N-[(1S,3R)-rel-3-hydroxycyclopentyl]carbamate
Reactant of Route 2
benzyl N-[(1S,3R)-rel-3-hydroxycyclopentyl]carbamate

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